molecular formula C13H17NO4 B10963787 Ethyl 2-[(2-ethoxybenzoyl)amino]acetate

Ethyl 2-[(2-ethoxybenzoyl)amino]acetate

Cat. No.: B10963787
M. Wt: 251.28 g/mol
InChI Key: PZYFTCFOJZADLO-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethoxybenzoyl)amino]acetate is an ethyl ester derivative featuring a 2-ethoxybenzoyl group linked via an amide bond to a glycine ethyl ester backbone. The compound’s structure comprises a benzene ring substituted with an ethoxy (-OCH₂CH₃) group at the ortho position, connected to an acetamide moiety (NH-CH₂-COOEt). This design confers unique electronic and steric properties, making it a candidate for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 2-[(2-ethoxybenzoyl)amino]acetate

InChI

InChI=1S/C13H17NO4/c1-3-17-11-8-6-5-7-10(11)13(16)14-9-12(15)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)

InChI Key

PZYFTCFOJZADLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-ethoxybenzoyl)amino]acetate typically involves the reaction of 2-ethoxybenzoic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

Ethyl 2-[(2-ethoxybenzoyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-ethoxybenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzoyl moiety can interact with the active site of enzymes, inhibiting their activity or altering their function. Additionally, the compound can participate in various biochemical pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-[(2-ethoxybenzoyl)amino]acetate with analogs differing in substituents, functional groups, and applications. Key differences in molecular properties, reactivity, and biological activity are highlighted.

Substituted Benzamide Derivatives

Compounds with modified benzoyl substituents exhibit distinct electronic and steric effects:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-ethoxybenzoyl ~265.26* Electron-donating ethoxy group enhances solubility; potential enzyme inhibitor N/A
Ethyl 2-[(2-chlorobenzoyl)amino]acetate 2-chlorobenzoyl 255.68 Electron-withdrawing Cl increases stability; used as a pharmaceutical intermediate
Ethyl 2-(2,4-dichloro-5-[(4-chlorobenzoyl)amino]phenoxy)acetate 2,4-dichloro, 4-chlorobenzoyl 402.66 Multi-halogenated design improves binding to hydrophobic enzyme pockets

*Calculated based on molecular formula (C₁₂H₁₅NO₅).

Key Findings :

  • Electron-donating groups (e.g., ethoxy) increase solubility but may reduce metabolic stability compared to electron-withdrawing substituents (e.g., chloro) .
  • Halogenated analogs show enhanced enzyme inhibition due to stronger van der Waals interactions and improved lipophilicity .
Thioester Analogs

Replacing the oxygen ester with a thioester group alters reactivity and biological interactions:

Compound Name Functional Group Molecular Weight (g/mol) Biological Activity References
Ethyl 2-((4-chlorobenzoyl)thio)acetate Thioester (-S-) 258.73 Inhibits snake venom enzymes (e.g., phospholipase A₂)
Ethyl 2-((3-nitrobenzoyl)thio)acetate Thioester, nitro 269.27 Enhanced electrophilicity for covalent enzyme binding


Key Findings :

  • Thioesters exhibit higher nucleophilic reactivity than oxygen esters, enabling covalent interactions with enzyme active sites .
Heterocyclic and Keto Derivatives

Structural variations in the acetate backbone or aromatic system influence applications:

Compound Name Core Structure Molecular Weight (g/mol) Applications References
Ethyl 2-phenylacetoacetate Phenylacetoacetate 206.24 Precursor in amphetamine synthesis
Ethyl-2-benzothiazolyl acetate Benzothiazole ring 207.26 Fluorescent sensors; antimicrobial agents

Key Findings :

  • Benzothiazole derivatives leverage heterocyclic aromaticity for fluorescence and enzyme inhibition, unlike simple benzamides .
  • Keto groups (e.g., in phenylacetoacetate) enable keto-enol tautomerism, facilitating condensation reactions in synthetic chemistry .

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